Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyl group, a thiazole ring, and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate typically involves a multi-step process. One common method includes the reaction of diethyl ethoxymethylenemalonate with a primary amine and a 1,3-dicarbonyl compound under microwave-assisted conditions. This reaction yields the desired product with high efficiency, often exceeding 74% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted malonates.
Scientific Research Applications
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of various bioactive compounds and materials.
Mechanism of Action
The mechanism by which diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate exerts its effects involves interactions with specific molecular targets. In the case of its antifungal activity, the compound likely disrupts the cellular processes of the pathogen, leading to inhibited growth or cell death. The exact molecular pathways and targets are still under investigation, but it is believed to involve interference with key enzymes and cellular structures.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: These compounds share a similar core structure but differ in the substituents attached to the aromatic ring.
Polysubstituted-2-pyridones: These are related compounds formed through similar synthetic routes and have comparable biological activities.
Uniqueness
What sets diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate apart is its specific combination of a naphthyl group and a thiazole ring, which imparts unique chemical and biological properties. This structural uniqueness contributes to its potential as a versatile intermediate and bioactive compound in various research and industrial applications.
Properties
IUPAC Name |
diethyl 2-[[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-26-19(24)17(20(25)27-4-2)12-22-21-23-18(13-28-21)16-10-9-14-7-5-6-8-15(14)11-16/h5-13H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGBLSCAUCXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.